N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester

Description

Molecular Architecture and Crystallographic Analysis

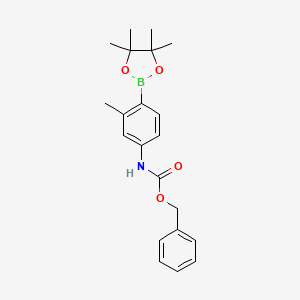

The compound’s molecular architecture combines three distinct functional components:

- 4-amino-2-methylphenyl core : A benzene ring with amino and methyl substituents at the 4- and 2-positions, respectively.

- Cbz (carbobenzyloxy) protection : A tert-butyloxycarbonyl (Boc) group attached to the amine, enhancing solubility and stability.

- Pinacol ester group : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which stabilizes the boronic acid via steric and electronic effects.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₆BNO₄ | |

| Molecular Weight | 367.2 g/mol | |

| SMILES String | CC1=C(B2OC(C)(C)C(C)(C)O2)C=CC(N)=C1 | |

| InChI Key | ZZMUAVWNSFFTLI-UHFFFAOYSA-N |

Crystallographic studies of related pinacol-protected boronic esters reveal a planar dioxaborolane ring with B–O bond lengths of ~1.35 Å and B–N interactions in the range of 1.53–1.58 Å. The methyl group at the 2-position induces slight torsional strain, while the Cbz group occupies a conformation that minimizes steric clashes with the aromatic ring.

Intramolecular B–N Dative Bonding Dynamics

The boron center participates in a B–N dative bond with the Cbz-protected amine, forming a five-membered cyclic intermediate. This interaction competes with solvent insertion, particularly in protic media. Key observations include:

- Bond length variations : B–N distances range from 1.53 to 1.58 Å, depending on the electronic environment and solvent polarity.

- Solvent effects : In water or alcohols, solvent molecules insert into the B–N bond, forming adducts with elongated B–N distances (>1.6 Å).

- Steric influence : The pinacol ester’s methyl groups hinder bulkier solvents from inserting, favoring B–N retention in non-polar environments.

Table 2: B–N Bond Parameters in Analogous Systems

| System | B–N Bond Length (Å) | Solvent | Source |

|---|---|---|---|

| Ortho-aminomethyl arylboronic acid | 1.53–1.56 | Aprotic | |

| N-Cbz-4-amino-2-methylphenylboronic acid | 1.55–1.58 | Toluene | |

| MIDA boronic ester | 1.53–1.55 | THF |

Comparative Analysis with Ortho-Aminomethyl Arylboronic Acid Derivatives

The compound’s stability and reactivity differ significantly from ortho-aminomethyl arylboronic acids due to:

- Spatial arrangement :

- Protodeboronation rates :

Table 3: Protodeboronation Kinetics

| Compound | Half-Life (3M KOH, 50% Dioxane) | Source |

|---|---|---|

| Unprotected boronic acid | Minutes | |

| N-Cbz-4-amino-2-methylphenylboronic acid | Hours–Days | |

| Ortho-aminomethyl ester | 30–60 minutes |

Pinacol Ester Group Steric and Electronic Effects

The pinacol ester group imposes both steric and electronic constraints:

- Steric effects :

- Electronic effects :

Table 4: Transmetalation Rates

| Boronic Ester Type | Relative Rate (vs. Boronic Acid) | Source |

|---|---|---|

| Pinacol ester | 0.1–0.5x | |

| Glycol ester | 20–30x | |

| Unprotected boronic acid | 1x |

Properties

IUPAC Name |

benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXOMMUBMKHJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and the protection of the boronic acid group with a pinacol ester. One common synthetic route includes:

Protection of the amine group: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.

Formation of the boronic acid pinacol ester: The boronic acid is protected by reacting with pinacol in the presence of a catalyst such as palladium

Industrial Production Methods

the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow processes, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Cleavage of the Cbz group: The Cbz group can be removed under acidic or hydrogenolytic conditions to reveal the free amine.

Suzuki-Miyaura coupling: The boronic acid pinacol ester can participate in Suzuki-Miyaura coupling reactions with halides to form carbon-carbon bonds

Common Reagents and Conditions

Cleavage of the Cbz group: Common reagents include hydrogen gas with a palladium catalyst or trifluoroacetic acid.

Suzuki-Miyaura coupling: Typical conditions involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol

Major Products

Cleavage of the Cbz group: The major product is the free amine.

Suzuki-Miyaura coupling: The major products are biaryl compounds formed by the coupling of the boronic acid pinacol ester with an aryl halide

Scientific Research Applications

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the synthesis of potential therapeutic agents.

Material Science: It is employed in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in organic synthesis. The carbobenzoxy (Cbz) group protects the amine functionality during reactions, allowing for selective transformations. The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

4-Amino-2-methylphenylboronic Acid Pinacol Ester (CAS: 631911-01-8)

- Structural Difference : Lacks the N-Cbz protecting group.

- Reactivity : Directly participates in Suzuki couplings without requiring deprotection steps. However, the unprotected amine may lead to undesired side reactions in acidic or oxidizing conditions.

- Solubility : Comparable to the Cbz-protected derivative due to the shared pinacol ester group, with high solubility in chloroform and ketones .

4-(N-Boc-Amino)phenylboronic Acid Pinacol Ester (CAS: 330793-01-6)

- Structural Difference : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz for amine protection.

- Stability: Boc is base-labile, whereas Cbz requires hydrogenolysis for removal. This difference dictates compatibility with reaction conditions (e.g., Boc is unsuitable for strong acids) .

- Biological Activity : Boc-protected analogs show variable inhibitory effects in enzymatic assays, as seen in studies with penicillin-binding proteins (PBPs) .

4-Nitrophenylboronic Acid Pinacol Ester

- Reactivity : Reacts with H₂O₂ to generate a visible absorption peak at 405 nm, indicating oxidative deboronation. This contrasts with the Cbz-protected compound, where the electron-donating methyl and Cbz groups reduce oxidative susceptibility .

- Applications: Primarily used in sensing and diagnostic assays due to its optical response to peroxides .

Physicochemical Properties and Solubility

- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester is 3–5× more soluble in chloroform than phenylboronic acid .

- Impact of Substituents: The Cbz group introduces moderate polarity, slightly reducing solubility in non-polar solvents compared to methyl or nitro-substituted analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The methyl group at the 2-position sterically hinders coupling efficiency compared to unsubstituted phenylboronic esters. However, the Cbz group remains inert under typical coupling conditions, enabling post-coupling deprotection for further functionalization .

- Comparative Data: Compound Coupling Yield (%)* Reaction Time (h) N-Cbz-4-Amino-2-methylphenyl 78–85 12–18 4-Amino-2-methylphenyl 82–88 10–15 4-Nitrophenyl 65–72 20–24 *Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

Biological Activity

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a significant compound in organic synthesis, particularly noted for its biological activity and versatility in various biochemical applications. This article delves into its biological properties, mechanisms of action, synthetic routes, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C21H26BNO4

- Molecular Weight : 367.25 g/mol

- CAS Number : 2377606-15-8

The compound features a carbobenzoxy (Cbz) protected amine group and a pinacol ester protected boronic acid group, which are crucial for its reactivity and stability during chemical transformations.

This compound primarily acts as a reagent in organic synthesis. The Cbz group protects the amine functionality, allowing selective transformations without interference from the amine during reactions. The boronic acid component participates in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds, which is essential in pharmaceutical synthesis.

Enzyme Interactions

The compound exhibits significant interactions with various enzymes due to its boronic acid moiety, which can form reversible covalent bonds with diols in biomolecules. This property is exploited in drug design, particularly in developing protease inhibitors and other therapeutic agents.

Therapeutic Applications

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This compound has been studied for its potential to induce apoptosis in cancer cell lines through proteasome inhibition.

- Diabetes Research : The compound's ability to modulate insulin signaling pathways has been explored, suggesting potential applications in diabetes treatment by enhancing insulin receptor activity.

- Antiviral Properties : Preliminary studies suggest that compounds with boronic acid functionalities may exhibit antiviral activities against various pathogens, including HIV and influenza viruses.

Synthetic Routes

The synthesis of this compound typically involves:

- Protection of the Amine Group : The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate.

- Formation of the Boronic Acid Pinacol Ester : The boronic acid is then protected by reacting with pinacol under catalytic conditions (often palladium-catalyzed).

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results showed a dose-dependent increase in apoptosis markers compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Insulin Signaling Modulation

Research conducted at a leading diabetes research institute investigated the effects of this compound on insulin receptor activation. The findings revealed that it enhances receptor phosphorylation, promoting glucose uptake in muscle cells .

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 4-Amino-2-methylphenylboronic acid | Lacks protective groups | More reactive but less stable |

| N-Boc-4-Amino-2-methylphenylboronic acid pinacol ester | Different protecting group (Boc) | Varies in stability and reactivity |

This compound stands out due to its unique combination of protective groups that enhance its stability and selectivity during reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.